Tris(4-ethylphenyl)gallane
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Overview
Description
Tris(4-ethylphenyl)gallium is an organogallium compound with the chemical formula C24H27Ga It is a derivative of gallium, where the gallium atom is bonded to three 4-ethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Tris(4-ethylphenyl)gallium can be synthesized through the reaction of gallium trichloride with 4-ethylphenylmagnesium bromide (a Grignard reagent). The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as diethyl ether. The general reaction is as follows: [ \text{GaCl}_3 + 3 \text{C}_8\text{H}_9\text{MgBr} \rightarrow \text{Ga(C}_8\text{H}_9)_3 + 3 \text{MgBrCl} ]
Industrial Production Methods: While specific industrial production methods for tris(4-ethylphenyl)gallium are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Types of Reactions:
Oxidation: Tris(4-ethylphenyl)gallium can undergo oxidation reactions, where the gallium center is oxidized, often forming gallium oxide derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of the 4-ethylphenyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include oxygen and hydrogen peroxide.
Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.
Major Products:
Oxidation Products: Gallium oxide derivatives.
Substitution Products: Compounds where the 4-ethylphenyl groups are replaced by other functional groups.
Scientific Research Applications
Tris(4-ethylphenyl)gallium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organogallium compounds.
Materials Science: The compound is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biology and Medicine:
Mechanism of Action
The mechanism of action of tris(4-ethylphenyl)gallium involves its ability to interact with various molecular targets. In organic electronics, it acts as an electron donor or acceptor, facilitating charge transfer processes. The specific pathways depend on the application and the environment in which the compound is used.
Comparison with Similar Compounds
Triethylgallium: Another organogallium compound used in metalorganic vapor phase epitaxy (MOVPE) for semiconductor production.
Tris(8-quinolinolato)gallium: Known for its anticancer properties and studied for its potential in cancer treatment.
Uniqueness: Tris(4-ethylphenyl)gallium is unique due to the presence of 4-ethylphenyl groups, which impart distinct electronic and steric properties compared to other organogallium compounds. This uniqueness makes it suitable for specific applications in materials science and organic electronics.
Properties
CAS No. |
58448-01-4 |
---|---|
Molecular Formula |
C24H27Ga |
Molecular Weight |
385.2 g/mol |
IUPAC Name |
tris(4-ethylphenyl)gallane |
InChI |
InChI=1S/3C8H9.Ga/c3*1-2-8-6-4-3-5-7-8;/h3*4-7H,2H2,1H3; |
InChI Key |
IEOZSMBPTAYJBN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)[Ga](C2=CC=C(C=C2)CC)C3=CC=C(C=C3)CC |
Origin of Product |
United States |
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